molecular formula C25H36N4O5 B12991207 tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate

tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate

Cat. No.: B12991207
M. Wt: 472.6 g/mol
InChI Key: DJHQLKBLWFOVDF-UFYCRDLUSA-N
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Description

tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate is a synthetic peptide compound It is composed of four amino acids: L-phenylalanine, L-proline, glycine, and L-proline, with a tert-butyl group attached to the L-phenylalanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate typically involves the stepwise coupling of the amino acids using standard peptide synthesis techniques. The tert-butyl group is introduced to protect the amino group of L-phenylalanine during the synthesis. The synthesis is carried out under an inert atmosphere, usually argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), which are distilled prior to use .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The peptide backbone allows for interactions with various biological molecules, potentially modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl L-phenylalanyl-L-prolylglycyl-L-prolinate is unique due to its specific sequence of amino acids and the presence of the tert-butyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C25H36N4O5

Molecular Weight

472.6 g/mol

IUPAC Name

tert-butyl (2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C25H36N4O5/c1-25(2,3)34-24(33)20-12-8-13-28(20)21(30)16-27-22(31)19-11-7-14-29(19)23(32)18(26)15-17-9-5-4-6-10-17/h4-6,9-10,18-20H,7-8,11-16,26H2,1-3H3,(H,27,31)/t18-,19-,20-/m0/s1

InChI Key

DJHQLKBLWFOVDF-UFYCRDLUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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